molecular formula C17H18O2 B11703524 (4-Isobutoxyphenyl)(phenyl)methanone

(4-Isobutoxyphenyl)(phenyl)methanone

Cat. No.: B11703524
M. Wt: 254.32 g/mol
InChI Key: SRSBBBYHBUDRNR-UHFFFAOYSA-N
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Description

4-(2-methylpropoxy)phenylmethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a methanone moiety, with an additional phenyl group substituted with a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 4-(2-methylpropoxy)phenylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-methylpropoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents.

Medicine

In medicine, derivatives of 4-(2-methylpropoxy)phenylmethanone are explored for their potential use in treating various diseases. Research is ongoing to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, 4-(2-methylpropoxy)phenylmethanone is used in the manufacture of specialty chemicals, dyes, and polymers. Its unique structural features make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research, and further studies are needed to elucidate the detailed mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylpropoxy)phenylmethanone: Similar in structure but with different substituents.

    4-(2-ethoxy)phenylmethanone: Contains an ethoxy group instead of a 2-methylpropoxy group.

    4-(2-methoxy)phenylmethanone: Contains a methoxy group instead of a 2-methylpropoxy group.

Uniqueness

The uniqueness of 4-(2-methylpropoxy)phenylmethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

[4-(2-methylpropoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C17H18O2/c1-13(2)12-19-16-10-8-15(9-11-16)17(18)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3

InChI Key

SRSBBBYHBUDRNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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